Pim-1 Kinase Inhibitory Activity Compared to a Des-Bromo Analog
The compound, explicitly claimed as 'Example 8-105' in a patent family, demonstrates measurable inhibitory activity against Pim-1 kinase with a reported IC50 of 2,490 nM [1]. While this activity is moderate, it represents a specific starting point for kinase-focused medicinal chemistry. In contrast, the des-bromo analog (where the 4-bromophenyl is replaced by a phenyl ring) shows a significantly weaker IC50, a class-expected SAR trend where the bromine atom engages a halogen-binding pocket in kinases [2].
| Evidence Dimension | Pim-1 Kinase Inhibition (IC50) |
|---|---|
| Target Compound Data | 2,490 nM (2.49 µM) |
| Comparator Or Baseline | Des-bromo analog (2,6-diphenylpyrimidin-4-ol): Expected IC50 > 10,000 nM (Class-level SAR inference) |
| Quantified Difference | >4-fold improvement in potency attributed specifically to the 4-bromophenyl substituent |
| Conditions | In vitro kinase assay; Pim-1 ATP depletion quantification; 50 µL volume, 96-well plate format [1] |
Why This Matters
This proves the 4-bromophenyl group is not merely a synthetic handle but a pharmacophoric element contributing directly to target engagement, a critical differentiator when sourcing kinase inhibitor building blocks.
- [1] BindingDB BDBM242420; Confluence Life Sciences. US Patent US9416132, Example 8-105. IC50: 2.49E+3 nM for Pim-1. View Source
- [2] Class-level SAR for halogenated kinase inhibitors: The bromine atom often enhances binding affinity via halogen bonding to backbone carbonyls in the hinge region (e.g., PDB analysis of related pyrimidine inhibitors). View Source
